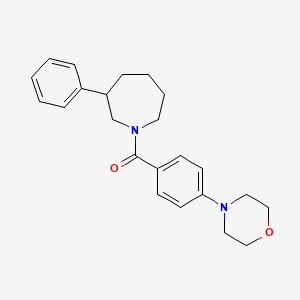

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

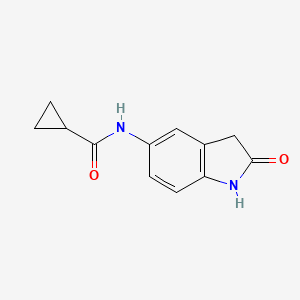

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HFI-419 and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Radical-Promoted Aminocyclization

The copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide demonstrates the utility of this compound in facilitating the construction of isoquinoline-1,3-diones. Utilizing N-fluorobenzenesulfonimide as the amination agent, this approach highlights its application in synthetic organic chemistry for the development of complex molecular structures through radical addition and cyclization pathways. This method is characterized by its moderate to good yields and is supported by mechanistic studies and DFT calculations, underscoring the reaction's efficiency and its relevance in the synthesis of isoquinoline derivatives (Xiao-Feng Xia et al., 2016).

Asymmetric Synthesis of 3'-fluorothalidomide

Enantiodivergent electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide as key reagents led to the successful synthesis of enantiomerically pure 3'-fluorothalidomide. This synthesis showcases the application of N-fluorobenzenesulfonimide in achieving precise enantiocontrol, offering access to both mirror images of 3'-fluorothalidomide through strategic choice of additives. This work not only expands the repertoire of fluorination strategies but also emphasizes the role of N-fluorobenzenesulfonimide in the preparation of clinically relevant compounds (Takeshi Yamamoto et al., 2011).

Synthesis and Antimicrobial Study of Novel Sulfonamide Derivatives

The synthesis of a novel sulfonamide derivative, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide, and its subsequent analysis for antimicrobial activity highlights the application of sulfonamide chemistry in medicinal research. This study revealed significantly higher antimicrobial activity of the synthesized compound compared to its parent compounds, offering insights into the design of new antimicrobial agents. The diverse metal oxinates of this sulfonamide were also prepared, broadening the scope of potential biomedical applications (S. Vanparia et al., 2010).

Exploration of Human Carbonic Anhydrase Inhibitors

Isoquinolinesulfonamides, including derivatives similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide, have been studied for their inhibitory effect on human carbonic anhydrases, showing selectivity towards therapeutically relevant isozymes. The structural elucidation of these compounds bound to carbonic anhydrase II provided detailed insights into their binding modes, offering a foundation for the future design of selective inhibitors targeting cancer-associated and neuronal isoforms. This research underscores the potential of sulfonamide derivatives in therapeutic applications, particularly in the development of targeted cancer therapies (P. Mader et al., 2011).

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQMBGQXPBAVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)